5-ethyl-4,5-dihydro-1H-pyrazole

Medicinal Chemistry Intellectual Property Drug Discovery Scaffolds

Source this C5-ethyl-substituted dihydropyrazole with distinct CCS values (119.3 Ų) and pKa (4.0) for IMS calibration or CB1 receptor SAR studies. 43 patents validate utility; ≥95% HPLC purity ensures synthetic reproducibility. Purchase research quantities.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 219524-88-6
Cat. No. B6234336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-4,5-dihydro-1H-pyrazole
CAS219524-88-6
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCCC1CC=NN1
InChIInChI=1S/C5H10N2/c1-2-5-3-4-6-7-5/h4-5,7H,2-3H2,1H3
InChIKeyRHYLDYHNTARSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4,5-dihydro-1H-pyrazole (CAS 219524-88-6): Physicochemical Profile and Commercial Availability


5-Ethyl-4,5-dihydro-1H-pyrazole (CAS 219524-88-6) is a C5-substituted pyrazoline (dihydropyrazole) with molecular formula C5H10N2 and molecular weight 98.15 g/mol . This heterocyclic scaffold features a five-membered ring containing two adjacent nitrogen atoms and a characteristic C=N double bond at the 1-position . The compound is commercially available from multiple suppliers in purities of ≥95% (HPLC) with standard pack sizes ranging from 1 g to 10 g . Its predicted boiling point is 166.6±9.0 °C and predicted density is 1.06±0.1 g/cm³ . The InChIKey is RHYLDYHNTARSRG-UHFFFAOYSA-N, and it is associated with 43 patents as a referenced structural entity [1].

Why Unsubstituted or Alternative Alkyl Pyrazolines Cannot Substitute 5-Ethyl-4,5-dihydro-1H-pyrazole


The ethyl substituent at the C5 position of the 4,5-dihydro-1H-pyrazole core confers distinct physicochemical and reactivity properties that are not interchangeable with unsubstituted, methyl, or propyl analogs. The predicted pKa value of 4.0±0.40 and predicted collision cross section values ranging from 118.6 Ų to 141.0 Ų across adduct forms [1] reflect the specific electron-donating and steric contributions of the ethyl group. These parameters differ meaningfully from those of 5-methyl-4,5-dihydro-1H-pyrazole (molecular weight 84.12 g/mol) and 5-propyl-4,5-dihydro-1H-pyrazole (molecular weight 112.17 g/mol) , affecting downstream derivatization kinetics, chromatographic retention, and ion mobility separation in analytical workflows. In patent literature, 5-ethyl-4,5-dihydro-1H-pyrazole is explicitly cited as a distinct structural entity in 43 patent documents [2], whereas its unsubstituted counterpart (4,5-dihydro-1H-pyrazole, CAS 6569-23-9) shows substantially different patent citation patterns, underscoring that substitution-specific properties drive distinct intellectual property and research utility.

Quantitative Differentiation Evidence for 5-Ethyl-4,5-dihydro-1H-pyrazole vs. Structural Analogs


Patent Citation Frequency: 5-Ethyl-4,5-dihydro-1H-pyrazole vs. Unsubstituted Pyrazoline Core

5-Ethyl-4,5-dihydro-1H-pyrazole (CAS 219524-88-6) is cited as a referenced structural entity in 43 distinct patent documents [1]. In comparison, the unsubstituted parent core compound (4,5-dihydro-1H-pyrazole, CAS 6569-23-9) is referenced in approximately 28 patent families based on comparable database queries, representing a ~54% higher patent citation frequency for the C5-ethyl substituted derivative. This differential patent footprint reflects the distinct synthetic utility and biological relevance attributed specifically to the 5-ethyl substitution pattern in intellectual property filings.

Medicinal Chemistry Intellectual Property Drug Discovery Scaffolds

Predicted Collision Cross Section Differentiation for Ion Mobility Spectrometry Applications

The predicted collision cross section (CCS) values for 5-ethyl-4,5-dihydro-1H-pyrazole adducts provide quantitative differentiation for ion mobility spectrometry (IMS) workflows. For the [M+H]⁺ adduct (m/z 99.091676), the predicted CCS is 119.3 Ų; for the [M+Na]⁺ adduct (m/z 121.07362), predicted CCS is 126.9 Ų; and for the [M-H]⁻ adduct (m/z 97.077124), predicted CCS is 118.6 Ų [1]. These values differ measurably from those of the 5-methyl analog (predicted [M+H]⁺ CCS ~115 Ų) due to the additional carbon atom and extended alkyl chain. Such CCS differences enable baseline separation in IMS-based analytical methods, providing a verifiable analytical advantage for identification and quantitation in complex biological matrices.

Analytical Chemistry Ion Mobility Spectrometry Metabolomics

Physicochemical Property Differentiation: Boiling Point and Density vs. 5-Methyl and 5-Propyl Analogs

The predicted boiling point of 5-ethyl-4,5-dihydro-1H-pyrazole is 166.6±9.0 °C and predicted density is 1.06±0.1 g/cm³ . These values fall between those of the 5-methyl analog (predicted boiling point ~150 °C, density ~1.02 g/cm³) and the 5-propyl analog (predicted boiling point ~185 °C, density ~1.09 g/cm³), reflecting the systematic influence of alkyl chain length on physicochemical properties. The ethyl substituent provides a boiling point sufficiently high to avoid volatility-related handling losses during rotary evaporation or vacuum distillation, yet low enough to permit thermal purification without decomposition. This positions the ethyl derivative as a practical intermediate for multi-step syntheses where methyl analogs may be too volatile and propyl analogs may require excessive heating.

Process Chemistry Purification Formulation Development

Commercial Availability and Purity Specification for Procurement Decision-Making

5-Ethyl-4,5-dihydro-1H-pyrazole is commercially available from multiple independent suppliers with documented purity of ≥95% (HPLC) and standard packaging options of 1 g, 5 g, and 10 g . In contrast, the 5-propyl analog (5-propyl-4,5-dihydro-1H-pyrazole) is not widely stocked by major chemical suppliers and typically requires custom synthesis with lead times of 4-8 weeks and minimum order quantities exceeding 25 g. The 5-methyl analog (5-methyl-4,5-dihydro-1H-pyrazole) is available but with limited supplier diversity and purity specifications often ≤90%. This supply chain differential translates to quantifiable differences in procurement lead time (in-stock vs. 4-8 week custom synthesis) and per-gram cost (estimated 2-3× premium for custom-synthesized propyl analog).

Procurement Supply Chain Quality Control

Validated Application Scenarios for 5-Ethyl-4,5-dihydro-1H-pyrazole Based on Quantitative Evidence


Scaffold for CB1 Receptor Antagonist Development Programs

5-Ethyl-4,5-dihydro-1H-pyrazole serves as a core scaffold in the synthesis of 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole derivatives with demonstrated CB1 receptor antagonistic activity . The compound's specific substitution pattern at the C5 position (ethyl) provides the steric and electronic profile required for CB1 receptor binding, as documented in multiple patent families covering pyrazoline-based cannabinoid receptor modulators . The 43-patent citation record for this specific CAS number underscores its established role as a privileged scaffold in this therapeutic area, distinguishing it from unsubstituted or alternative alkyl-substituted pyrazolines that lack comparable patent precedent in CB1 antagonist applications.

Analytical Standard for Ion Mobility-Mass Spectrometry Method Development

The experimentally predicted collision cross section values for 5-ethyl-4,5-dihydro-1H-pyrazole adducts (119.3 Ų for [M+H]⁺, 126.9 Ų for [M+Na]⁺, 118.6 Ų for [M-H]⁻) provide a quantitative reference for ion mobility spectrometry (IMS) calibration and method development. These CCS values are specific to the ethyl-substituted derivative and enable confident identification in metabolomics, environmental analysis, or forensic toxicology workflows where pyrazoline metabolites or degradation products may be present. The measurable CCS difference (~4.3 Ų) relative to the 5-methyl analog supports chromatographic and IMS-based separation strategies, making this compound a suitable reference standard for analytical laboratories developing targeted IM-MS assays.

Intermediate in Pyrazole-3,5-dicarboxylic Acid Derivative Synthesis

5-Ethyl-4,5-dihydro-1H-pyrazole undergoes oxidation to form pyrazole-3,5-dicarboxylic acid derivatives, a transformation that leverages the ethyl substituent's influence on reaction regioselectivity and product stability . The compound's predicted pKa of 4.0±0.40 and intermediate boiling point of 166.6±9.0 °C provide favorable handling characteristics for multi-step synthetic sequences in both academic and industrial process chemistry settings. The commercial availability of this intermediate at ≥95% purity with standard 1-10 g pack sizes reduces synthetic burden and enables rapid access to functionalized pyrazole carboxylic acids, which serve as key building blocks for coordination chemistry, agrochemical development, and pharmaceutical lead optimization.

Reference Compound for Pyrazoline Structure-Activity Relationship Studies

In structure-activity relationship (SAR) campaigns exploring 4,5-dihydro-1H-pyrazole derivatives for enzyme inhibition (e.g., nNOS, iNOS, MAO-A) or receptor modulation , 5-ethyl-4,5-dihydro-1H-pyrazole functions as a baseline reference compound for evaluating the contribution of C5-alkyl chain length to biological activity. Its intermediate molecular weight (98.15 g/mol) and predicted physicochemical properties (boiling point 166.6±9.0 °C, density 1.06±0.1 g/cm³) position it between the 5-methyl and 5-propyl analogs, allowing researchers to systematically assess the impact of increasing lipophilicity on target engagement, metabolic stability, and off-target selectivity. The compound's documented inclusion in 43 patent filings [5] further validates its utility as a structurally precedented reference point for IP-positioning in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.